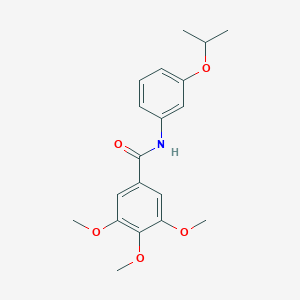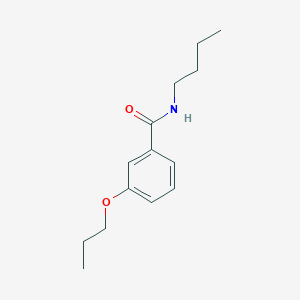![molecular formula C21H25NO4 B268307 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268307.png)
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a treatment for Alzheimer's disease and cancer. In the field of agriculture, it has been studied for its potential use as a herbicide. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its low toxicity profile. This makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to further study its potential use as a treatment for Alzheimer's disease and cancer. Another direction is to study its potential use as a herbicide in agriculture. Additionally, further research could be done to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising compound with potential applications in various fields. Its low toxicity profile and potential anti-inflammatory, analgesic, and cognitive-enhancing effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps. Firstly, 2,3-dimethylphenol is reacted with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetamide. This is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
Nom du produit |
2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H25NO4/c1-15-5-3-7-20(16(15)2)26-14-21(23)22-17-8-10-18(11-9-17)25-13-19-6-4-12-24-19/h3,5,7-11,19H,4,6,12-14H2,1-2H3,(H,22,23) |
Clé InChI |
KTZCUPCOITWFAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)